1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one
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Overview
Description
1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and propanone groups. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrolidine derivative under basic conditions to form the sulfonyl-pyrrolidine intermediate. This intermediate is then reacted with a suitable propanone derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Sulfonyl compounds: Compounds like sulfonamides and sulfonylureas contain the sulfonyl group.
Uniqueness
1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
77815-25-9 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
1-[(2S)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]propan-1-one |
InChI |
InChI=1S/C14H19NO3S/c1-3-14(16)13-5-4-10-15(13)19(17,18)12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3/t13-/m0/s1 |
InChI Key |
OQQXRSYPVVNVIQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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